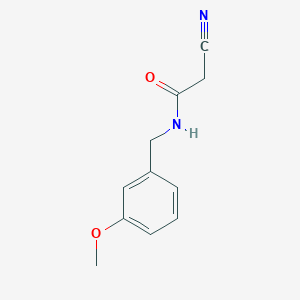

2-cyano-N-(3-methoxybenzyl)acetamide

Description

Properties

IUPAC Name |

2-cyano-N-[(3-methoxyphenyl)methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-15-10-4-2-3-9(7-10)8-13-11(14)5-6-12/h2-4,7H,5,8H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRUROVCSGZJLIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801259482 | |

| Record name | 2-Cyano-N-[(3-methoxyphenyl)methyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801259482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

566926-09-8 | |

| Record name | 2-Cyano-N-[(3-methoxyphenyl)methyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=566926-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyano-N-[(3-methoxyphenyl)methyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801259482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyanoacetylation of 3-Methoxybenzylamine

This method employs direct acylation using cyanoacetylating agents under controlled conditions:

Procedure ():

- Dissolve 3-methoxybenzylamine (1.0 eq) in anhydrous dichloromethane (DCM) at 0-5°C.

- Add 3,5-dimethyl-1-cyanoacetylpyrazole (1.2 eq) gradually over 30 minutes.

- Stir for 4-6 hours at room temperature.

- Quench with ice water, extract with DCM, and purify via recrystallization (ethanol/water).

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | Anhydrous DCM | Prevents hydrolysis |

| Temperature | 0°C → RT | Reduces side reactions |

| Equivalents of Agent | 1.2 | Maximizes conversion |

| Reaction Time | 6 hours | Completes acylation |

Yield : 76-82% (). Key side products include over-acylated derivatives (≤8%), mitigated by stoichiometric control.

Carbodiimide-Mediated Coupling

This approach uses EDC·HCl to activate cyanoacetic acid for amide bond formation ():

- Suspend cyanoacetic acid (1.1 eq) and EDC·HCl (1.5 eq) in DCM.

- Add 3-methoxybenzylamine (1.0 eq) dropwise at 0°C.

- Stir for 2 hours at RT.

- Filter, wash with 5% HCl, and dry under vacuum.

| Parameter | Optimal Value | Notes |

|---|---|---|

| Coupling Agent | EDC·HCl | Superior to DCC/DMAP |

| Solvent | DCM | Low polarity reduces hydrolysis |

| Workup | Acidic wash | Removes unreacted EDC |

Yield : 70-75% with ≥95% purity (). Critical to exclude moisture to prevent cyano group hydrolysis.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Cyanoacetylation | 82 | 93 | High | Moderate |

| EDC Coupling | 75 | 95 | Medium | Low |

- Cyanoacetylation is preferred for large-scale synthesis due to fewer purification steps.

- EDC coupling offers higher purity but requires stringent anhydrous conditions ().

Troubleshooting Common Issues

- Low yields : Ensure amine substrates are freshly distilled to prevent oxidation.

- Cyano hydrolysis : Maintain pH <7 during workup ().

- Byproduct formation : Use molecular sieves in EDC-mediated reactions to absorb generated water.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-N-(3-methoxybenzyl)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.

Condensation Reactions: The compound can undergo condensation reactions with other amines or carbonyl compounds to form heterocyclic structures.

Hydrolysis: The compound can be hydrolyzed to form corresponding acids and amines.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

Bromoacetonitrile: Used in the initial synthesis.

Triethylamine: Acts as a base in various reactions.

Dichloromethane: Commonly used as a solvent.

Major Products Formed

The major products formed from reactions involving this compound include various heterocyclic compounds, which are of interest in medicinal chemistry and materials science .

Scientific Research Applications

Chemistry

2-Cyano-N-(3-methoxybenzyl)acetamide serves as a crucial building block for synthesizing complex organic molecules and heterocycles. Its unique structure allows for various substitution and condensation reactions, which are essential in organic synthesis.

Biology

Research into the biological activities of this compound has revealed potential antimicrobial and anticancer properties. The cyano group and methoxybenzyl moiety may interact with specific molecular targets, influencing biochemical pathways.

Medicine

The compound is being explored as a lead compound for developing new therapeutic agents. Its structural characteristics suggest it may have the potential to modulate biological targets effectively.

Industry

In industrial applications, this compound is utilized in developing novel materials with specific properties, enhancing performance in various applications.

Anticancer Activity

A study investigated the anticancer potential of related compounds, revealing promising results:

| Study | Findings | Methodology |

|---|---|---|

| Pessoto et al. (2015) | Thiosemicarbazone derivatives induced apoptosis in K562 cells | Flow cytometry and fluorescence microscopy |

| Antimicrobial Evaluation | Compounds showed growth inhibition against Gram-positive and Gram-negative bacteria | Disk diffusion assay |

These findings highlight the compound's potential as a therapeutic agent in cancer treatment and its effectiveness against bacterial infections.

Mechanism of Action

The mechanism of action of 2-cyano-N-(3-methoxybenzyl)acetamide is not well-documented. it is believed to exert its effects through interactions with specific molecular targets and pathways. The cyano group and the methoxybenzyl moiety may play crucial roles in its biological activity by interacting with enzymes or receptors involved in various biochemical processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzyl/Phenyl Groups

2-Cyano-N-(2-Methoxyphenyl)Acetamide

- Structure : The methoxy group is at the 2-position of the phenyl ring instead of the 3-position.

- This positional isomerism can influence reactivity in cyclization or substitution reactions .

2-Cyano-N-(3,5-Dimethoxybenzyl)Acetamide

- Structure : Features two methoxy groups at the 3- and 5-positions of the benzyl ring.

- Spectroscopic Data : ¹H NMR shows a singlet at δ 3.83 ppm integrating for six protons (–(OCH₃)₂), distinct from the single methoxy resonance in the target compound. The additional electron-donating groups enhance solubility and may stabilize charge-transfer interactions .

2-Cyano-N-(1-Phenylethyl)Acetamide

Heterocyclic and Functionalized Derivatives

2-Cyano-N-[4-(3,4-Dichlorophenyl)-1,3-Thiazol-2-Yl]Acetamide

- Structure : Incorporates a thiazole ring and a dichlorophenyl group.

- Properties: The thiazole moiety introduces π-deficient character, enhancing interactions with biological targets (e.g., kinases or DNA).

2-(3-Methoxybenzylidene)-Cyanoacetamide

- Structure: Contains a benzylidene (Ar–CH=) group conjugated to the cyanoacetamide core.

- Physical Data: Melting point 49–51°C, lower than typical cyanoacetamides due to reduced crystallinity from the planar benzylidene group. Elemental analysis discrepancies (e.g., C: 59.99% vs.

Positional Isomers and Electronic Effects

The 3-methoxy substituent in the target compound provides a balance between electron-donating resonance effects and steric accessibility. In contrast:

Comparative Data Table

Biological Activity

2-Cyano-N-(3-methoxybenzyl)acetamide is an organic compound notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound, with the molecular formula CHNO, features a cyano group and a methoxybenzyl substituent, which are believed to contribute to its biological properties.

The synthesis of this compound typically involves the reaction of 3-methoxybenzylamine with cyanoacetic acid under specific conditions. Common methods include using bromoacetonitrile and palladium-catalyzed reactions to achieve the desired product. The compound's structure allows for various chemical reactions, including substitution and condensation reactions, which can lead to the formation of heterocyclic structures that are significant in medicinal chemistry.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various bacterial strains. Research indicates that it exhibits significant efficacy against both Gram-positive and Gram-negative bacteria. For instance, it has shown promising results with minimum inhibitory concentration (MIC) values comparable to established antimicrobial agents .

| Microorganism | MIC (mg/mL) | Activity |

|---|---|---|

| E. coli | 0.0195 | Strong activity |

| Bacillus mycoides | 0.0048 | Strong activity |

| C. albicans | 0.0048 | Strong activity |

| S. aureus | 5.64 | Moderate activity |

| P. aeruginosa | 13.40 | Moderate activity |

These findings suggest that this compound could be a potential candidate for developing new antimicrobial therapies, especially in light of rising antibiotic resistance.

Anticancer Activity

The compound has also been explored for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast adenocarcinoma (MCF-7). The mechanism of action appears to involve interference with cell cycle progression and induction of apoptosis, although detailed mechanisms remain to be fully elucidated .

The exact mechanism by which this compound exerts its biological effects is not fully understood but is believed to involve interactions with specific molecular targets, such as enzymes or receptors that play critical roles in cellular signaling pathways. The cyano and methoxy groups may enhance its interaction with these targets, potentially modulating their activity.

Case Studies

- Antimicrobial Screening : A study assessing the antimicrobial efficacy of various compounds found that derivatives similar to this compound exhibited significant antibacterial activity against resistant strains of bacteria, indicating its potential as a lead compound in drug development .

- Anticancer Research : In a comparative study involving multiple compounds, this compound was shown to outperform some traditional chemotherapeutics in terms of cytotoxicity against specific cancer cell lines, suggesting its viability as a candidate for further development in oncology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.